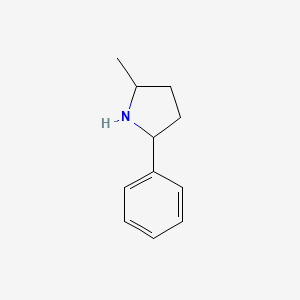

2-Methyl-5-phenylpyrrolidine

Descripción

Significance of Pyrrolidine (B122466) and Substituted Pyrrolidine Frameworks in Chemical and Biological Sciences

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational structure in a vast array of biologically active molecules. frontiersin.orgnih.gov This scaffold is prevalent in natural products, particularly alkaloids, and serves as a crucial building block in the synthesis of numerous pharmaceutical agents. nih.govmdpi.com Its significance is underscored by its presence in a wide range of marketed drugs with diverse therapeutic applications, including antihistaminic, anticholinergic, antibacterial, antihypertensive, and antiepileptic agents. frontiersin.orgnih.gov

The non-planar, three-dimensional nature of the saturated pyrrolidine ring allows for the precise spatial arrangement of substituents, which is critical for selective interactions with biological targets like enzymes and receptors. nih.govnih.gov This structural feature, combined with the basicity conferred by the nitrogen atom, makes substituted pyrrolidines highly valuable in medicinal chemistry for the development of new therapeutic agents. frontiersin.orgnih.gov The ability to introduce stereocenters within the pyrrolidine framework further enhances its utility, enabling the synthesis of chiral molecules with specific biological activities. nih.gov

Academic Research Context of 2-Methyl-5-phenylpyrrolidine and Related Analogues

Within the broad class of substituted pyrrolidines, this compound and its analogues are of significant interest in academic research, primarily due to their application as chiral building blocks and ligands in asymmetric synthesis. The presence of both a methyl and a phenyl group on the pyrrolidine ring creates distinct stereoisomers, which are valuable tools for controlling the stereochemical outcome of chemical reactions.

Research has focused on the synthesis of these chiral pyrrolidines and their derivatives, such as diarylprolinol silyl (B83357) ethers, which have emerged as powerful organocatalysts. nih.govacs.org These catalysts are particularly effective in promoting a variety of stereoselective transformations, including Diels-Alder reactions and α-functionalization of aldehydes. nih.govorganic-chemistry.org The strategic placement of substituents on the pyrrolidine ring, as seen in this compound, allows for fine-tuning of the catalyst's steric and electronic properties, thereby influencing the efficiency and selectivity of the catalyzed reactions.

Scope and Objectives of Current Research on this compound

Current academic research on this compound is largely centered on its role in asymmetric catalysis and the development of novel synthetic methodologies. The primary objectives include:

Developing efficient and stereoselective synthetic routes to access different stereoisomers of this compound and its derivatives. researchgate.netnih.gov

Exploring the application of these compounds as chiral ligands and organocatalysts in a variety of asymmetric reactions to produce enantiomerically pure products. rsc.orgdntb.gov.ua

Investigating the structure-activity relationship of these pyrrolidine-based catalysts to understand how modifications to the scaffold affect their catalytic performance.

Synthesizing and evaluating new analogues with varied substitution patterns to expand the scope and utility of this class of compounds in organic synthesis.

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-5-phenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9-7-8-11(12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUSZADPSPPGFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 5 Phenylpyrrolidine

Stereoselective Synthesis Approaches to 2-Methyl-5-phenylpyrrolidine

Achieving stereoselectivity in the synthesis of this compound is crucial for its application in creating enantiomerically pure molecules. Various methodologies have been developed to control the spatial arrangement of the methyl and phenyl groups on the pyrrolidine (B122466) ring.

High-Pressure Catalytic Hydrogenation Strategies

Catalytic hydrogenation is a powerful technique for the synthesis of pyrrolidines. While specific high-pressure hydrogenation data for this compound is not extensively detailed in the provided results, the general applicability of this method is well-established for related structures. For instance, the hydrogenation of amides to amines using ruthenium-based catalysts has been demonstrated. nih.gov In one study, a ruthenium catalyst combined with Yb(OTf)₃·H₂O was used for the hydrogenation of benzanilide (B160483) under 5 bar of hydrogen pressure, yielding N-benzylaniline. nih.gov Another approach involves the hydrogenation of unactivated amides using a ruthenium pincer complex, which becomes activated through hydrogenation of the catalyst precursor itself. researchgate.net These methods highlight the potential for high-pressure hydrogenation to be adapted for the stereoselective synthesis of this compound from suitable precursors, such as substituted pyrrolinones or enamines. analis.com.my For example, the hydrogenation of a β-enamino ester over a palladium catalyst has been shown to produce diastereomers of a substituted pyrrolidine. analis.com.my

| Catalyst System | Substrate Type | Pressure (bar) | Temperature (°C) | Outcome | Reference |

| Ru(acac)₃/Triphos/Yb(OTf)₃·H₂O | Benzanilide | 5 | 150 | N-benzylaniline | nih.gov |

| Ruthenium Pincer Complex | Unactivated amides | 40 | - | Hydrogenation of catalyst and substrate | researchgate.net |

| Pd(OH)₂/C | β-enamino ester | 1 atm | - | Diastereomeric pyrrolidines | analis.com.my |

Cyclization Reactions for Pyrrolidine Ring Formation

The formation of the pyrrolidine ring through cyclization is a common and versatile strategy. One documented method involves the reaction of 2-methyl-1-phenyl-1,4-dihydropyridine with a base, followed by cyclization to form the pyrrolidine ring, often facilitated by a palladium on carbon (Pd/C) catalyst in a solvent like tetrahydrofuran (B95107) (THF). Another approach utilizes a 1,3-dipolar cycloaddition between an azomethine ylide and an alkene. For instance, the reaction of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with methyl acrylate (B77674) in the presence of trifluoroacetic acid (TFA) leads to a functionalized pyrrolidine. nih.gov Furthermore, intramolecular cyclization of N-(3-chloropropyl)-α-phenylglycine derivatives under phase-transfer catalysis conditions has been developed to synthesize 2-phenylproline, a related structure. researchgate.net

| Reaction Type | Precursors | Catalyst/Reagent | Outcome | Reference |

| Base-mediated cyclization | 2-Methyl-1-phenyl-1,4-dihydropyridine | Base, Pd/C | This compound | |

| 1,3-Dipolar cycloaddition | N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, Methyl acrylate | Trifluoroacetic acid (TFA) | Functionalized pyrrolidine | nih.gov |

| Intramolecular cyclization | N-(3-chloropropyl)-α-phenylglycine derivatives | Phase-transfer catalyst | 2-Phenylproline derivatives | researchgate.net |

Asymmetric Synthesis Utilizing Chiral Catalysts and Reagents

The use of chiral catalysts and reagents is paramount for achieving high enantioselectivity in the synthesis of this compound. Asymmetric hydrogenation catalyzed by transition metals is a prominent method for producing chiral amines. acs.org For example, iridium catalysts have been successfully employed in the asymmetric hydrogenation of imines to afford chiral pyrrolidines. teknoscienze.com In one instance, an iridium-catalyzed hydrogenation was a key step in a three-step synthesis of a 2-aryl substituted pyrrolidine, achieving good yield and enantiomeric excess. teknoscienze.com Copper(II) complexes with chiral diamine ligands have also shown exceptional efficiency in asymmetric reactions, such as the Henry reaction, which can be a step towards synthesizing chiral amino alcohols and subsequently, chiral pyrrolidines. rsc.org A cis-2-aminomethyl-5-phenylpyrrolidine derivative, acting as a chiral ligand, facilitated Henry reactions with superb enantiocontrol (98.5–99.6% ee). rsc.org

| Catalyst/Reagent | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |

| Iridium catalyst | Asymmetric hydrogenation | Imine | Good | teknoscienze.com |

| Copper(II)-chiral diamine complex | Henry reaction | Aldehydes | 98.5-99.6% | rsc.org |

| Chiral Phosphoric Acid | aza-Michael 'cycle' reaction | Unsaturated Cbz-protected 'allyl' amine | up to 90% | whiterose.ac.uk |

Reductive Amination Protocols for Chiral Amine Synthesis

Reductive amination is a widely used and powerful method for synthesizing chiral amines from carbonyl compounds. d-nb.info This two-step process, involving the formation of an imine followed by its reduction, can be performed asymmetrically. d-nb.inforesearchgate.net ω-Transaminases have been utilized in chemoenzymatic cascades for the asymmetric synthesis of 2-methyl-5-phenylpyrrolidines. researchgate.net In this approach, a ω-transaminase selectively aminates a dione, and the resulting amine undergoes spontaneous cyclization to form an imine, which is then reduced. researchgate.net Another biocatalytic approach employs imine reductases (IREDs) which require a reducing equivalent like NAD(P)H to reduce an imine to the corresponding amine. researchgate.net A one-pot synthesis of chiral 2-phenylpyrrolidine (B85683) via reductive amination has also been developed. acs.org

Functional Group Transformations and Derivatization

Once the this compound scaffold is synthesized, it can undergo various chemical transformations to introduce or modify functional groups, further expanding its utility in organic synthesis.

Introduction of Phenyl and Methyl Substituents

The methods for introducing the key phenyl and methyl substituents are often integral to the synthesis of the pyrrolidine ring itself. The phenyl group can be introduced through several methods, including Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions with a suitable pyrrolidine precursor. evitachem.com The methyl group can be incorporated by starting with a methyl-substituted precursor or by reacting a pyrrolidine intermediate with a methylating agent. For example, in the synthesis of a substituted pyrrolidine, a methyl group was added to a piperazine (B1678402) ring to fill a hydrophobic pocket, which significantly improved activity. whiterose.ac.uk In another synthesis, a Grignard reaction of 1-bromo-3,5-dimethylbenzene (B43891) with N-Boc-2-pyrrolidinone was used to introduce a substituted phenyl group. teknoscienze.com

| Reaction Type | Reagent | Function | Reference |

| Friedel-Crafts alkylation | Phenyl-containing electrophile | Introduces phenyl group | evitachem.com |

| Palladium-catalyzed cross-coupling | Phenylboronic acid or equivalent | Introduces phenyl group | evitachem.com |

| Grignard reaction | 1-bromo-3,5-dimethylbenzene | Introduces substituted phenyl group | teknoscienze.com |

Alkylation and Acylation Reactions for Pyrrolidine Modification

The modification of the pyrrolidine ring, specifically at the nitrogen atom, through alkylation and acylation reactions is a fundamental strategy in organic synthesis to create a diverse range of derivatives. These reactions introduce alkyl or acyl groups, altering the steric and electronic properties of the parent molecule and enabling the synthesis of compounds with specific functionalities.

Alkylation Reactions:

Alkylation of the pyrrolidine nitrogen involves the formation of a new carbon-nitrogen bond. This can be achieved using various alkylating agents, such as alkyl halides. For instance, the reaction of a pyrrolidine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid is a common method. The reactivity of the pyrrolidine nitrogen as a nucleophile is central to this transformation. The choice of solvent and base is crucial for optimizing the reaction conditions and minimizing side reactions. In the context of Friedel-Crafts alkylation, which typically involves the alkylation of aromatic rings, the pyrrolidine moiety can influence the reaction's outcome. For example, N-phenylpyrrolidine can undergo regioselective para-alkylation. rsc.org

Acylation Reactions:

Acylation introduces an acyl group (R-C=O) onto the pyrrolidine nitrogen, forming an amide. This is often accomplished using acylating agents like acid chlorides or acid anhydrides. libretexts.org For example, the reaction of 2-methylpyrrolidine (B1204830) with acetyl chloride in the presence of a base like triethylamine (B128534) leads to the formation of the corresponding N-acetylated product. whiterose.ac.uk This reaction is generally efficient and provides stable amide products. The diastereoselective acylation of racemic methyl-substituted cyclic alkylamines, including 2-methylpyrrolidine, has been studied in detail, with active esters of 2-phenoxypropanoic acid being identified as highly selective agents. rsc.org

The table below summarizes representative examples of alkylation and acylation reactions involving pyrrolidine derivatives.

| Reactant | Reagent | Product | Reaction Type |

| N-phenylpyrrolidine | Not Specified | para-alkylated N-phenylpyrrolidine | Friedel-Crafts Alkylation |

| 2-methylpyrrolidine HCl | Acetyl chloride, Et3N | Methyl 1-acyl-2-methylpyrrolidine-2-carboxylate | Acylation |

| Racemic 2-methylpyrrolidine | (R)-2-phenoxypropanoic acid N-hydroxysuccinimide ester | (R,R)-amide | Acylative Kinetic Resolution |

Protection and Deprotection Strategies (e.g., Fmoc protection)

In multi-step organic synthesis, the use of protecting groups is a critical strategy to temporarily block a reactive functional group, such as the amine in a pyrrolidine ring, to prevent it from interfering with subsequent reactions at other sites of the molecule. wiley.com The choice of a protecting group is dictated by its stability under the planned reaction conditions and the ease of its selective removal later in the synthetic sequence. wiley.com

Common Protecting Groups for Pyrrolidines:

Several protecting groups are commonly employed for the nitrogen atom of the pyrrolidine ring. These include:

tert-Butoxycarbonyl (Boc): This group is widely used due to its stability under a variety of conditions and its straightforward removal using acids like trifluoroacetic acid (TFA). whiterose.ac.uknih.gov The Boc group can be introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)2O). nih.gov

Carbobenzyloxy (Cbz): The Cbz group is another common amine protecting group, often introduced using benzyl (B1604629) chloroformate. It is typically removed by catalytic hydrogenation. rsc.org

Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is particularly valuable in peptide synthesis and other applications where mild deprotection conditions are required. wiley.com It is stable to acidic conditions but can be readily cleaved by a base, such as piperidine (B6355638). wiley.com

Fmoc Protection and Deprotection:

The Fmoc group is introduced by reacting the pyrrolidine with Fmoc-Cl or Fmoc-OSu in the presence of a base. The deprotection is a key feature of this strategy, proceeding via an E1cB (elimination, unimolecular, conjugate base) mechanism. The base removes the acidic proton from the fluorenyl group, leading to the collapse of the intermediate and release of the free amine and dibenzofulvene. wiley.com

Impact of Protecting Groups on Reactivity and Selectivity:

The presence of a protecting group can significantly influence the reactivity and selectivity of subsequent reactions. For example, in the context of enzymatic resolutions, protecting the pyrrolidine nitrogen with a Boc or Cbz group has been shown to substantially enhance both the reaction rate and the enantioselectivity of ω-transaminase-catalyzed kinetic resolutions. researchgate.net The nature of the protecting group can also affect the conformation of the pyrrolidine ring, which in turn can influence the outcome of stereoselective reactions. researchgate.net

The following table provides examples of protecting groups used in pyrrolidine synthesis and their deprotection methods.

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)2O) | Trifluoroacetic acid (TFA) |

| Carbobenzyloxy | Cbz | Benzyl chloroformate | Catalytic Hydrogenation |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Piperidine |

Mannich Reaction Applications in Pyrrolidine Synthesis

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. researchgate.netnih.gov This versatile reaction leads to the formation of a β-amino carbonyl compound, known as a Mannich base, through aminomethylation. nih.gov The Mannich reaction and its intramolecular variants are powerful tools for the construction of heterocyclic rings, including the pyrrolidine scaffold. rsc.orgucl.ac.uk

Intramolecular Mannich Reactions:

In the context of pyrrolidine synthesis, intramolecular Mannich reactions are particularly valuable. rsc.org These reactions involve a molecule containing both an imine (or iminium ion) and a nucleophilic carbon, which cyclizes to form the pyrrolidine ring. For example, the acid-catalyzed cyclization of N-(4,4-diethoxybutyl)imines can proceed through an intramolecular Mannich-type reaction to yield 3-arylidene-1-pyrrolines. rsc.org Similarly, the asymmetric synthesis of substituted prolines can be achieved from δ-amino β-ketoesters via an intramolecular Mannich reaction, leading to products like methyl (2S,5R)-(+)-5-phenylpyrrolidine-2-carboxylate. nii.ac.jp

Tandem and Cascade Reactions:

The Mannich reaction is often incorporated into tandem or cascade sequences, allowing for the rapid construction of complex molecular architectures from simple starting materials. ucl.ac.uk For instance, a tandem intramolecular cyclization/1,3-aryl shift has been observed in the reaction of N-(4,4-diethoxybutyl)-1-arylmethanimines, where the initial step is an intramolecular Mannich reaction. rsc.org Another example is a formal [3+2] cycloaddition involving a nitro-Mannich reaction, where an intramolecular nitro-Mannich reaction affords a highly functionalized pyrrolidine ring. ucl.ac.uk

The table below highlights different applications of the Mannich reaction in the synthesis of pyrrolidine derivatives.

| Reaction Type | Substrates | Product | Key Features |

| Intramolecular Mannich Reaction | δ-Amino β-ketoesters | Methyl (2S,5R)-(+)-5-phenylpyrrolidine-2-carboxylate | Asymmetric synthesis of substituted prolines |

| Tandem Intramolecular Cyclization/1,3-Aryl Shift | N-(4,4-diethoxybutyl)-1-arylmethanimines | 3-Arylidene-1-pyrrolines | Initial intramolecular Mannich reaction |

| Formal [3+2] Cycloaddition | Nitroalkenes and α-amino malonate imines | Highly functionalized pyrrolidines | Involves an intramolecular nitro-Mannich reaction |

| Redox-Mannich Reaction | 2-Formylaryl malonates and pyrrolidine | Tetrahydroprotoberberine core regioisomers | Redox-neutral amine α-C–H bond functionalization |

Biocatalytic Approaches to Chiral Pyrrolidines

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of enantiomerically pure compounds, including chiral pyrrolidines. Enzymes offer high stereoselectivity and operate under mild reaction conditions.

Amine Transaminase Cascades in Stereoselective Synthesis

Amine transaminases (ATAs or TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. acs.orgmdpi.com This capability makes them highly valuable for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govfrontiersin.org

One-Pot Cascade Reactions:

ATAs are frequently used in one-pot cascade reactions to synthesize complex molecules like substituted pyrrolidines. nih.govresearchgate.net A common strategy involves the regioselective monoamination of a 1,4-diketone by an ATA. nih.gov The resulting 1,4-amino ketone then undergoes spontaneous intramolecular cyclization to form a pyrroline (B1223166) intermediate. nih.gov This intermediate can be further reduced to the final chiral pyrrolidine. For example, a chemoenzymatic cascade combining an ω-transaminase and a monoamine oxidase (MAO-N) has been developed for the regio- and stereoselective synthesis of a variety of 2,5-disubstituted pyrrolidines from 1,4-diketones. nih.govresearchgate.net

By selecting either an (R)- or (S)-selective transaminase, it is possible to access both enantiomers of the target pyrrolidine with high enantiomeric excess. acs.org For instance, in the synthesis of 2-arylpyrrolidines, complementary enantioselectivities (≥95% ee) have been achieved using different transaminases. acs.org

The following table illustrates the use of amine transaminases in the synthesis of chiral pyrrolidines.

| Starting Material | Enzyme(s) | Intermediate | Final Product | Key Feature |

| 1,4-Diketone | Amine Transaminase (ATA) | 1,4-Amino ketone / Pyrroline | 2,5-Disubstituted Pyrrolidine | Regioselective monoamination and spontaneous cyclization |

| ω-Chloroketone | Amine Transaminase (ATA) | Not applicable | 2-Substituted Pyrrolidine | Access to both enantiomers with high ee (>95%) |

| 1,4-Diketone | ATA and Monoamine Oxidase (MAO-N) | Pyrroline | 2,5-Disubstituted Pyrrolidine | One-pot chemoenzymatic cascade |

Directed Evolution and Protein Engineering for Enhanced Enantioselectivity

While wild-type enzymes offer a good starting point, their properties such as substrate scope, stability, and enantioselectivity are often not optimal for industrial applications. frontiersin.org Directed evolution and protein engineering are powerful techniques used to tailor enzymes for specific synthetic purposes. nih.gov

Improving Enzyme Performance:

Directed evolution involves creating a library of enzyme variants through mutagenesis, followed by high-throughput screening to identify mutants with improved properties. researchgate.net This iterative process has been successfully applied to amine transaminases to enhance their activity, stability, and enantioselectivity. For example, an (R)-selective transaminase from Arthrobacter sp. (ATA-117) was engineered through multiple rounds of directed evolution to improve its performance in the synthesis of sitagliptin, a pharmaceutical compound. mdpi.comdovepress.com The final engineered enzyme contained 27 mutations and exhibited a significant increase in activity. mdpi.com

Expanding Substrate Scope:

Protein engineering can also broaden the substrate scope of enzymes. Wild-type transaminases often have a preference for small, aliphatic substrates. nih.gov Through targeted mutations, their active sites can be modified to accommodate bulkier substrates, such as those required for the synthesis of this compound and its derivatives. nih.govacs.org For instance, directed evolution experiments on a monoamine oxidase from Aspergillus niger (MAO-N) led to variants with activity towards bulkier aromatic and cyclic amines, including N-methyl-2-phenylpyrrolidine. nih.govdovepress.com

The table below provides examples of how protein engineering has improved transaminase properties.

| Original Enzyme | Engineering Method | Improved Property | Application |

| Arthrobacter sp. Transaminase | Directed Evolution | ~27,000-fold activity increase, enhanced enantioselectivity | Synthesis of Sitagliptin |

| Aspergillus niger Monoamine Oxidase (MAO-N) | Directed Evolution | Expanded substrate scope to cyclic tertiary amines | Deracemization of bulky amines |

| Arthrobacter sp. (R)-selective ATA | Directed Evolution | Broadened substrate scope | General chiral amine synthesis |

Kinetic Resolution of Racemic Pyrrolidine Intermediates

Kinetic resolution is a widely used method for obtaining enantiomerically pure compounds from a racemic mixture. rsc.org This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. In enzymatic kinetic resolution, an enzyme selectively transforms one enantiomer, leaving the other unreacted. tudelft.nl This approach is limited to a theoretical maximum yield of 50% for each enantiomer. rsc.org

Enzymatic Kinetic Resolution:

Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols and amines via acylation. rsc.org For example, the acylation of racemic methyl-substituted cyclic amines, including 2-methylpyrrolidine, using an active ester of (R)-2-phenoxypropanoic acid has been shown to be highly stereoselective. rsc.org Transaminases can also be employed in kinetic resolutions. researchgate.net For instance, an ω-transaminase was used to resolve 3-amino-N-Boc-pyrrolidine with excellent enantioselectivity for the remaining starting material. researchgate.net

Dynamic Kinetic Resolution (DKR):

To overcome the 50% yield limitation of traditional kinetic resolution, dynamic kinetic resolution (DKR) can be employed. rsc.orgnih.gov In DKR, the kinetic resolution is coupled with an in situ racemization of the slower-reacting enantiomer. nih.govconicet.gov.ar This allows for the theoretical conversion of the entire racemic starting material into a single enantiomerically pure product. For example, a DKR process was developed for the synthesis of levetiracetam (B1674943), involving the enzymatic resolution of a pyrrolidine nitrile intermediate. rsc.org The key to a successful DKR is an efficient method for racemizing the starting material under conditions compatible with the enzymatic reaction. rsc.org

The table below compares kinetic resolution and dynamic kinetic resolution for the synthesis of chiral pyrrolidines.

| Method | Key Principle | Maximum Yield | Example Application |

| Kinetic Resolution | One enantiomer reacts faster with a chiral catalyst/reagent. | 50% for each enantiomer | Acylative resolution of racemic 2-methylpiperidine. rsc.org |

| Dynamic Kinetic Resolution | Kinetic resolution combined with in situ racemization of the slow-reacting enantiomer. | 100% for one enantiomer | Synthesis of levetiracetam via enzymatic resolution of 2-(pyrrolidine-1-yl)butanenitrile. rsc.org |

Stereochemistry, Conformational Analysis, and Chiral Recognition Studies

Investigation of Stereoisomers and Diastereomers of 2-Methyl-5-phenylpyrrolidine

The presence of two chiral centers in this compound gives rise to multiple stereoisomers. The synthesis and characterization of these distinct three-dimensional arrangements are fundamental to understanding their specific properties.

The separation of racemic mixtures of this compound into its constituent enantiomers is a crucial step for stereospecific applications. Various techniques are employed to achieve high enantiomeric purity.

One common method is classical chemical resolution , which involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. For instance, dibenzoyl-L-tartaric acid has been successfully used to resolve racemic 2-phenylpyrrolidine (B85683). ntnu.no The (R)-enantiomer precipitates as a salt, which can then be isolated and recrystallized to enhance its enantiomeric excess (ee). ntnu.no The use of dibenzoyl-D-tartaric acid would similarly allow for the isolation of the (S)-enantiomer. ntnu.no This method relies on the different physical properties, such as solubility, of the diastereomeric salts. ntnu.no

Another powerful technique is preparative chiral chromatography , such as high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). ntnu.notcichemicals.com This method allows for the direct separation of enantiomers from a racemic mixture based on their differential interactions with the chiral stationary phase. ntnu.no

Enzymatic kinetic resolution represents a biocatalytic approach where enzymes, particularly hydrolytic enzymes, selectively react with one enantiomer at a faster rate, leaving the other enantiomer in excess. ntnu.no Furthermore, reductive aminases have been investigated for the diastereoselective reduction of 2-phenylpyrroline, offering a biocatalytic route to enantioenriched 2-phenylpyrrolidines. bris.ac.uk

In addition to resolution, asymmetric synthesis provides a direct route to enantiopure compounds. This can involve using chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and are later removed. soton.ac.uk For example, chiral N-α-methylbenzyl-2-phenylpyrrolidine can be prepared, and after separation of the diastereomers, the chiral auxiliary is removed by hydrogenolysis. Palladium-catalyzed α-arylation of N-Boc-pyrrolidine is another modern synthetic strategy that can produce enantioenriched N-Boc-2-phenylpyrrolidine with high enantiomeric excess (81-96% ee).

| Technique | Principle | Example Application |

| Classical Chemical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on different physical properties (e.g., solubility). ntnu.nonih.gov | Use of dibenzoyl-L-tartaric acid to precipitate and isolate the (R)-enantiomer of 2-phenylpyrrolidine. ntnu.no |

| Preparative Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. ntnu.notcichemicals.com | Direct separation of racemic mixtures of chiral pyrrolidine (B122466) derivatives. rsc.org |

| Enzymatic Kinetic Resolution | Selective reaction of one enantiomer with an enzyme, leaving the other enantiomer in excess. ntnu.no | Use of hydrolytic enzymes or reductive aminases for stereoselective transformations. ntnu.nobris.ac.uk |

| Asymmetric Synthesis with Chiral Auxiliaries | Temporary incorporation of a chiral moiety to control stereochemistry during a reaction. soton.ac.uk | Synthesis of chiral N-α-methylbenzyl-2-phenylpyrrolidine followed by auxiliary removal. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. ub.edu | Palladium-catalyzed α-arylation of N-Boc-pyrrolidine to yield enantioenriched product. |

Determining the precise three-dimensional arrangement of atoms—both the relative orientation of substituents (relative stereochemistry) and the absolute configuration in space (absolute stereochemistry)—is essential. X-ray crystallography is a definitive method for this purpose. For instance, the crystal structure of [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol confirmed the syn relationship between the phenyl and diphenylmethanol (B121723) substituents. iucr.orgnih.govnih.gov The absolute configuration of cycloadducts of related pyrrolidine systems has also been unambiguously determined by X-ray analysis, revealing specific configurations like (2R,4S,5S). rsc.org

In the absence of single crystals suitable for X-ray diffraction, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable. The spatial orientation of substituents can be deduced from through-space interactions like the Nuclear Overhauser Effect (NOE). For example, in a related nicotine (B1678760) analogue, a perpendicular orientation of the pyridine (B92270) and pyrrolidine rings was supported by NOE data. researchgate.net The absolute configuration of novel N,O-psiconucleosides has been established by chemical correlation with (R)- or (S)-1-methyl-5-phenylpyrrolidin-2-one, which were prepared from known (R)- and (S)-1-methyl-5-phenylpyrrolidin-2-one respectively. acs.org

| Method | Application in this compound Derivatives | Key Findings |

| X-ray Crystallography | Determination of the crystal structure of [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol. iucr.orgnih.govnih.gov | Confirmed the syn relationship between the phenyl and diphenylmethanol groups and an envelope conformation of the pyrrolidine ring. iucr.orgnih.govnih.gov |

| X-ray Crystallography | Analysis of a copper-catalyzed cycloaddition product. rsc.org | Determined the absolute configuration to be (2R,4S,5S). rsc.org |

| NMR Spectroscopy (NOE) | Study of nicotine analogues, structurally related to phenylpyrrolidines. researchgate.net | Supported a perpendicular spatial orientation between the two rings. researchgate.net |

| Chemical Correlation | Establishing the absolute configuration of novel nucleosides. acs.org | Correlated with known (R)- and (S)-1-methyl-5-phenylpyrrolidin-2-one. acs.org |

Conformational Preferences and Dynamics of Phenylpyrrolidine Systems

The non-planar pyrrolidine ring and the rotatable phenyl group in this compound lead to a complex conformational landscape. Understanding these preferences is key to predicting the molecule's interactions.

The five-membered pyrrolidine ring is not flat but exists in puckered conformations to relieve ring strain. These conformations are often described using the Cremer–Pople puckering parameters (q and φ). iucr.org Theoretical calculations on the related 2-phenylpyrrolidine have identified several stable conformers that differ in their pyrrolidine ring puckering. researchgate.netacs.org

In the solid state, X-ray analysis of [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol shows the pyrrolidine ring adopts an envelope conformation, with one carbon atom out of the plane of the other four. iucr.orgnih.gov The puckering parameters for this specific derivative were determined to be q2 = 0.379 (2) Å and φ2 = 32.0 (3) °. nih.gov In other substituted phenylpyrrolidine derivatives, both envelope and twist conformations have been observed. nih.govresearchgate.net For instance, one study on 1,2,5-substituted 2-phenylpyrrolidine derivatives reported a half-chair conformation for the pyrrolidine ring. researchgate.net

The rotation of the phenyl group relative to the pyrrolidine ring is another significant conformational degree of freedom. Theoretical studies on 2-phenylpyrrolidine indicate that the most stable gas-phase conformer has a perpendicular arrangement between the two rings. researchgate.netacs.org This perpendicular orientation is stabilized by an intramolecular interaction between the amine's nitrogen and an ortho-hydrogen on the phenyl ring. acs.org

The conformational preferences of phenylpyrrolidine systems are highly sensitive to their environment, including the presence of other substituents and the nature of the solvent.

Substituent Effects: The introduction of substituents on the pyrrolidine ring or the phenyl group can significantly alter the conformational equilibrium. dtic.mil In [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol, the bulky diphenylmethanol group influences the ring conformation and is involved in an intramolecular hydrogen bond with the pyrrolidine nitrogen, further stabilizing a specific conformation. iucr.orgnih.gov

Solvent Effects: The solvent can have a dramatic impact on conformational stability. While the trans conformer of 2-phenylpyrrolidine (with the amino hydrogen and phenyl group on opposite sides) is more stable in the gas phase, NMR studies reveal that in solution (chloroform or water), only cis conformers are present. acs.org This shift is attributed to solvent molecules disrupting the intramolecular N···H(ortho) interaction that stabilizes the trans conformer in the gas phase. acs.org Polar solvents can stabilize more polar conformers. scispace.commdpi.com For example, in a study of related succinimides, a polar solvent was found to increase the dipole moment and stabilize a conformation where the phenyl groups are in close proximity. scispace.com

| Factor | Influence on Conformation | Example |

| Ring Puckering | The pyrrolidine ring adopts non-planar envelope or twist conformations. | [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol exhibits an envelope conformation in the solid state. iucr.orgnih.gov |

| Torsional Angle | The phenyl and pyrrolidine rings can rotate relative to each other. | The most stable gas-phase conformer of 2-phenylpyrrolidine has a perpendicular ring arrangement. researchgate.netacs.org |

| Substituents | Bulky groups or those capable of intramolecular interactions can lock the conformation. | A diphenylmethanol substituent forms an intramolecular hydrogen bond with the pyrrolidine nitrogen. iucr.orgnih.gov |

| Solvent | The polarity of the solvent can alter the relative stability of conformers. | 2-phenylpyrrolidine prefers a trans conformation in the gas phase but cis in solution due to solvent interactions. acs.org |

Stereochemical Control in Catalytic and Biocatalytic Processes

The inherent chirality of the this compound scaffold makes its derivatives highly valuable as chiral ligands and organocatalysts in asymmetric synthesis. These catalysts are instrumental in controlling the stereochemical outcome of reactions, enabling the selective formation of one enantiomer or diastereomer over others. Research has focused on leveraging the fixed stereochemistry of the pyrrolidine ring to induce high levels of stereocontrol in a variety of chemical transformations.

Catalytic Applications in Asymmetric Synthesis

Derivatives of this compound have proven to be exceptionally effective as chiral ligands in metal-catalyzed reactions, particularly in carbon-carbon bond-forming reactions. The strategic placement of the methyl and phenyl groups creates a well-defined chiral environment that can effectively discriminate between the prochiral faces of a substrate.

A prominent example is the use of (2S,5R)-2-methylaminomethyl-1-methyl-5-phenylpyrrolidine as a chiral diamine ligand in copper(II)-catalyzed Henry (nitroaldol) reactions. rsc.orgrsc.orgnih.gov This cis-substituted pyrrolidine derivative, when complexed with copper(II) bromide (CuBr₂) or copper(II) chloride (CuCl₂), forms a highly efficient and stereoselective catalyst for the addition of nitromethane (B149229) to a wide array of aldehydes. rsc.orgrsc.org The catalyst system demonstrates superb levels of enantiocontrol, consistently achieving enantiomeric excesses (ee) between 98.5% and 99.6%. rsc.orgnih.govresearchgate.net The reactions proceed in high yields, typically exceeding 90%, across a broad substrate scope that includes aromatic, heteroaromatic, vinylic, and aliphatic aldehydes. rsc.orgrsc.org

The remarkable efficiency of this catalytic system is attributed to the specific stereochemical arrangement of the ligand. The proposed transition state involves a coordinated complex where the aldehyde, nitromethane, and copper are held in a rigid conformation by the chiral diamine ligand. rsc.org This precise spatial organization dictates the facial selectivity of the nucleophilic attack of the nitronate on the aldehyde, leading to the observed high enantioselectivity. rsc.org The success with a diverse range of aldehydes underscores the robustness and versatility of this catalyst system. rsc.orgresearchgate.net

| Entry | Aldehyde | Time (h) | Yield (%) | ee (%) |

| 1 | Benzaldehyde | 18 | 99 | 99.1 |

| 2 | 4-Nitrobenzaldehyde | 18 | 99 | 99.2 |

| 3 | 2-Nitrobenzaldehyde | 18 | 98 | 99.6 |

| 4 | 2-Naphthaldehyde | 43 | 98 | 99.3 |

| 5 | 2-Furaldehyde | 67 | 92 | 99.0 |

| 6 | Cinnamaldehyde | 42 | 98 | >99.0 |

Table 1: Performance of a Copper(II)-Complex with a this compound derivative ligand in the Henry Reaction with various aromatic, heteroaromatic, and vinylic aldehydes. Data sourced from Scharnagel et al. rsc.org

The system is also highly effective for aliphatic aldehydes, which are often more challenging substrates in asymmetric catalysis. rsc.org

| Entry | Aldehyde | Time (h) | Yield (%) | ee (%) |

| 1 | Valeraldehyde (Pentan-1-al) | 42 | >95 | 99.5 |

| 2 | 3-Phenylpropanal | 42 | >95 | 99.0 |

| 3 | Isovaleraldehyde (3-Methylbutanal) | 66 | >95 | 98.5 |

| 4 | Pivalaldehyde (2,2-Dimethylpropanal) | 66 | >95 | 99.5 |

Table 2: Performance of the Copper(II)-ligand complex in the Henry Reaction with aliphatic aldehydes. Data sourced from Scharnagel et al. rsc.org

Beyond Henry reactions, pyrrolidine derivatives are central to other catalytic asymmetric reactions, such as 1,3-dipolar cycloadditions, which provide efficient routes to highly functionalized pyrrolidines. ua.esrsc.org The stereochemical outcome of these reactions is heavily dependent on the chiral catalyst, which often consists of a metal salt and a chiral ligand. rsc.org

Biocatalytic and Chemoenzymatic Strategies

Biocatalysis offers a complementary approach, utilizing enzymes to achieve high stereoselectivity under mild reaction conditions. researchgate.netopenaccessjournals.com Chemoenzymatic cascades, which combine enzymatic and chemical steps, have been developed for the asymmetric synthesis of 2-methyl-5-phenylpyrrolidines. researchgate.net

One such strategy employs ω-transaminases (ω-TAs) for the site-selective amination of 1-phenylpentane-1,4-dione. researchgate.net The enzyme selectively transfers an amino group to one of the prochiral ketone moieties. The resulting amino ketone intermediate then undergoes a spontaneous intramolecular cyclization to form a cyclic imine. researchgate.net In the final step, a chemical reducing agent or a second enzyme, such as an imine reductase (IRED), can be used for the diastereoselective reduction of the imine. This establishes the second chiral center, affording the desired this compound diastereomer with a high degree of stereochemical control. researchgate.net The selectivity of this process relies on the balance between substrate control and enzyme control, where the enzyme's active site dictates the stereochemistry of the newly formed chiral centers. researchgate.net Such biocatalytic and chemoenzymatic systems are powerful tools for accessing specific stereoisomers of substituted pyrrolidines. researchgate.netresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Structural Elucidation and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for understanding the fundamental properties of 2-Methyl-5-phenylpyrrolidine.

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations can predict a variety of properties, including optimized molecular geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties like orbital energies (HOMO/LUMO) and charge distribution. scispace.comscispace.comresearchgate.netache-pub.org.rs These calculations are crucial for understanding the molecule's reactivity and spectroscopic signatures. For instance, DFT has been successfully applied to study the conformational preferences and intramolecular interactions of the related compound 2-phenylpyrrolidine (B85683). researchgate.net Studies on similar pyrrolidine (B122466) derivatives have used DFT to analyze structural, spectroscopic, and electronic properties, often showing good correlation between calculated and experimental data. scispace.comache-pub.org.rs

Table 1: Illustrative DFT Calculation Outputs for a Pyrrolidine Derivative

| Computational Parameter | Calculated Value | Significance |

| Total Energy | -X Hartrees | Represents the overall stability of the molecule. |

| HOMO Energy | -Y eV | Indicates the molecule's electron-donating ability. |

| LUMO Energy | +Z eV | Indicates the molecule's electron-accepting ability. |

| Dipole Moment | D Debyes | Predicts the molecule's polarity. |

Note: The values in this table are for illustrative purposes and represent the type of data generated from DFT calculations.

The pyrrolidine ring of this compound is not planar and can adopt several puckered conformations. Theoretical calculations are essential for determining the relative energies of these different conformers. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) and DFT (e.g., B3LYP functional) can map the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. researchgate.net For the analogous 2-phenylpyrrolidine, calculations have shown that the relative stability of conformers can be influenced by factors such as the orientation of the phenyl group and the amino hydrogen, as well as the puckering of the five-membered ring. researchgate.net These computational predictions are vital for understanding how the molecule's shape influences its reactivity and interactions.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Computational simulations are key to predicting how this compound and its derivatives might interact with biological macromolecules, such as proteins.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). grafiati.comscialert.netresearchgate.net For derivatives of this compound, docking studies can identify potential binding pockets in a target protein and predict the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govbeilstein-journals.orgmdpi.com This information is invaluable for designing new molecules with improved binding affinity and selectivity. nih.govnih.gov For example, docking studies on pyrrolidine amide derivatives have been used to understand their interaction with enzymes like N-acylethanolamine acid amidase (NAAA), revealing how the pyrrolidine ring occupies the catalytic center. nih.gov

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods play a significant role in modern SAR by quantifying the relationship between molecular properties (descriptors) and activity. nih.govbohrium.comresearchgate.net For a series of this compound analogs, computational SAR can help identify which structural modifications are likely to enhance a desired biological effect. nih.govbohrium.comresearchgate.net By building predictive models based on calculated descriptors (e.g., electronic properties, shape, hydrophobicity), researchers can prioritize the synthesis of the most promising compounds. Such studies have been applied to various pyrrolidine derivatives to guide the development of potent and selective inhibitors for different biological targets. nih.govnih.gov

Transition State Modeling in Asymmetric Catalysis Involving Pyrrolidine Ligands

Chiral pyrrolidine derivatives are widely used as organocatalysts in asymmetric synthesis. mdpi.comresearchgate.net Computational modeling of the transition states of these reactions is crucial for understanding the origin of enantioselectivity. By calculating the energies of the diastereomeric transition states leading to the different enantiomeric products, researchers can predict which product will be favored. These models often reveal subtle non-covalent interactions, such as hydrogen bonds or steric clashes, that control the stereochemical outcome. acs.org For reactions catalyzed by pyrrolidine-based ligands, transition state modeling has been used to explain the role of substituents on the pyrrolidine ring and to rationalize the observed enantiomeric excesses, providing a powerful tool for the rational design of new and more effective catalysts. mdpi.comacs.org

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the elucidation and confirmation of the molecular structure of 2-Methyl-5-phenylpyrrolidine. These techniques probe the interaction of the molecule with electromagnetic radiation, providing a unique fingerprint of its atomic and electronic composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are fundamental for structural confirmation, while 2D NMR techniques, such as COSY and HSQC, are used to establish connectivity between protons and carbons.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the phenyl group, the pyrrolidine (B122466) ring, and the methyl group. The chemical shifts of the aromatic protons would typically appear in the downfield region (δ 7.0-7.5 ppm). The protons on the pyrrolidine ring would resonate in the upfield region, with their specific chemical shifts and coupling patterns providing information about their relative positions and stereochemistry. The methyl protons would likely appear as a doublet in the upfield region.

¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms in the molecule. For this compound, distinct signals are expected for the carbons of the phenyl ring, the pyrrolidine ring, and the methyl group. The chemical shifts of the aromatic carbons would be in the range of δ 120-150 ppm, while the aliphatic carbons of the pyrrolidine ring and the methyl group would appear at higher field.

2D NMR: Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for assembling the molecular structure. COSY spectra reveal proton-proton couplings, helping to trace the connectivity within the pyrrolidine ring. HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Phenyl C-H | 7.20 - 7.40 (m) | 125.0 - 129.0 |

| Phenyl C (quaternary) | - | 140.0 - 145.0 |

| Pyrrolidine C5-H | 4.00 - 4.50 (m) | 60.0 - 65.0 |

| Pyrrolidine C2-H | 3.00 - 3.50 (m) | 55.0 - 60.0 |

| Pyrrolidine C3, C4-H₂ | 1.50 - 2.20 (m) | 25.0 - 40.0 |

| Methyl C-H₃ | 1.10 - 1.30 (d) | 15.0 - 20.0 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, N-H stretching (if a secondary amine), and C-N stretching. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. The N-H stretching of the pyrrolidine ring would be observed as a broad band in the region of 3300-3500 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The phenyl group in this compound is the primary chromophore. The UV-Vis spectrum would likely exhibit absorption bands in the ultraviolet region, characteristic of the π-π* transitions of the benzene (B151609) ring, typically around 254 nm.

Interactive Data Table: Expected IR and UV-Vis Absorption Data for this compound

| Technique | Expected Absorption | Functional Group/Chromophore |

| IR | ~3030 cm⁻¹ | Aromatic C-H stretch |

| IR | 2850-2960 cm⁻¹ | Aliphatic C-H stretch |

| IR | 3300-3500 cm⁻¹ | N-H stretch |

| IR | 1450-1600 cm⁻¹ | Aromatic C=C stretch |

| UV-Vis | ~254 nm | Phenyl ring (π-π* transition) |

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is fragmented, and the resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragments would be expected from the cleavage of the pyrrolidine ring and the loss of the methyl or phenyl groups.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically produces a protonated molecular ion [M+H]⁺, which allows for the direct determination of the molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of the molecular ion and its fragments, thus confirming the molecular formula of this compound.

Chromatographic Separation Techniques

Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds. For this compound, HPLC is used to determine its purity by separating it from any impurities or starting materials.

Purity Determination: A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a modifier like trifluoroacetic acid), would be suitable for assessing the purity of this compound. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.

Enantiomeric Excess Determination: Since this compound is a chiral molecule, determining its enantiomeric excess (ee) is crucial, especially in stereoselective synthesis. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to their separation and allowing for the quantification of each enantiomer. The choice of the chiral column and mobile phase is critical for achieving good separation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination of two analytical techniques that is well-suited for the analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule, is amenable to GC-MS analysis.

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and detected. The retention time from the GC provides one level of identification, while the mass spectrum provides definitive structural information and confirmation of the molecular weight. GC-MS is a highly sensitive and selective technique for both qualitative and quantitative analysis of this compound, and it can also be used to identify and quantify any volatile impurities.

Column Chromatography for Purification and Diastereomer Separation

Column chromatography is a cornerstone technique for the purification of organic compounds and, crucially, for the separation of stereoisomers that are not mirror images of each other, known as diastereomers. This compound has two stereocenters, at positions C2 and C5, which means it can exist as two pairs of enantiomers, commonly referred to as cis and trans diastereomers. These diastereomers have distinct three-dimensional arrangements and, consequently, different physical properties, which allows for their separation using standard chromatographic methods.

The separation mechanism relies on the differential adsorption of the diastereomers onto a stationary phase (typically silica (B1680970) gel) as a mobile phase (a solvent or solvent mixture) is passed through the column. The cis and trans isomers of this compound will exhibit different polarities and steric profiles, leading to varied strengths of interaction with the silica gel. This difference in interaction causes one diastereomer to travel through the column more slowly than the other, enabling their collection as separate, purified fractions.

The process involves:

Preparation : A glass column is packed with a slurry of the stationary phase (e.g., silica gel) in a non-polar solvent.

Loading : A concentrated solution of the crude mixture of this compound diastereomers is carefully loaded onto the top of the column.

Elution : A solvent system (eluent) of appropriate polarity is passed through the column. The polarity of the eluent is critical and is often determined through preliminary analysis using Thin Layer Chromatography (TLC). By gradually increasing the eluent polarity (gradient elution), the separation can be optimized.

Fraction Collection : As the solvent flows through, fractions are collected sequentially. The progress of the separation is monitored by TLC to identify which fractions contain the purified diastereomers.

Although this is a standard and effective method for separating diastereomers of substituted pyrrolidines, specific experimental parameters such as the exact eluent composition and column dimensions for this compound are not detailed in the reviewed scientific literature.

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the precise three-dimensional structure of a molecule in the solid state. This method provides exact information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers.

For this compound, this analysis would be invaluable. It would definitively confirm the relative stereochemistry of a separated diastereomer as either cis (the methyl and phenyl groups on the same side of the pyrrolidine ring) or trans (on opposite sides). The analysis requires a single, high-quality crystal of the compound.

The steps involved are:

Crystallization : A pure sample of a single diastereomer of this compound is dissolved in a suitable solvent system and allowed to crystallize slowly. This is often the most challenging step.

Data Collection : The crystal is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern.

Structure Solution and Refinement : The diffraction pattern is computationally analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms are determined, and the molecular structure is solved and refined to a high degree of precision.

The resulting data would include precise atomic coordinates, which can be visualized as a 3D model, confirming the stereochemical configuration and providing insight into intermolecular interactions, such as hydrogen bonding, in the crystal lattice. While X-ray diffraction has been used to characterize numerous pyrrolidine derivatives, a published crystal structure specifically for this compound was not found in the literature search. nih.gov

Specialized Spectroscopic Techniques for Conformational Analysis

Beyond static structure, understanding the dynamic conformational landscape of a flexible molecule like this compound is crucial. The pyrrolidine ring can adopt various puckered conformations (envelope or twist forms), and rotation can occur around the bond connecting the phenyl group to the ring. Specialized gas-phase spectroscopic techniques, such as Resonant Two-Photon Ionization (R2PI) and Microwave Spectroscopy, are ideal for probing these subtle structural details in an isolated, collision-free environment.

Resonant Two-Photon Ionization (R2PI) Spectroscopy : This highly sensitive and selective technique is used to obtain electronic and vibrational spectra of molecules in a supersonic jet. hhu.de A molecule is excited by a tunable laser to an intermediate electronic state, and a second photon ionizes it. hhu.demarquette.edu The resulting ions are detected by a mass spectrometer. Because the initial excitation is wavelength-dependent, an R2PI spectrum provides detailed information about the vibronic structure of the molecule. Different conformers of this compound would absorb at slightly different wavelengths, allowing their individual spectral signatures to be recorded. This can help identify the number of stable conformers present in the gas phase and provide information about their geometries.

Microwave Spectroscopy : This technique measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. These transitions are extremely sensitive to the molecule's moments of inertia, which are determined by its precise mass distribution and geometry. By analyzing the rotational spectrum, highly accurate rotational constants can be determined. These constants serve as a benchmark for comparison with theoretical calculations, allowing for the definitive identification of specific conformers and the determination of their precise structures with very high resolution.

Application of these techniques to this compound would yield fundamental data on its potential energy surface and the preferred geometries of its cis and trans isomers. However, no specific studies employing R2PI or microwave spectroscopy for the conformational analysis of this compound have been reported in the surveyed literature.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of a molecule—its ability to accept or donate electrons. The phenyl group and the nitrogen atom of the pyrrolidine ring in this compound are potential redox-active sites.

Cyclic voltammetry involves applying a linearly cycling potential to an electrode immersed in a solution of the analyte and measuring the resulting current. A voltammogram is a plot of this current versus the applied potential. For this compound, a CV experiment would reveal:

Oxidation and Reduction Potentials : The potentials at which the molecule is oxidized (loses electrons) or reduced (gains electrons). This provides information about the energy levels of its frontier molecular orbitals (HOMO and LUMO).

Reversibility : Whether the electron transfer processes are reversible or irreversible. This gives insight into the stability of the resulting radical ions.

The experiment would typically involve dissolving this compound in a suitable solvent with a supporting electrolyte and scanning the potential. The resulting voltammogram would show peaks corresponding to its redox events. This information is valuable for understanding the electronic properties of the molecule and predicting its behavior in environments where electron transfer is possible. Despite the applicability of this technique, a search of the scientific literature did not yield any studies on the electrochemical characterization of this compound.

Data Tables

As noted, specific experimental data from the application of these advanced analytical methods to this compound are not available in the reviewed scientific literature. Therefore, the generation of data tables with detailed research findings is not possible. A representative table below indicates the type of data that would be obtained from an X-ray diffraction experiment, should one be performed.

Table 1: Hypothetical Crystallographic Data for a Diastereomer of this compound This table is for illustrative purposes only and does not represent published data.

| Parameter | Expected Value |

| Chemical Formula | C₁₁H₁₅N |

| Formula Weight | 161.24 g/mol |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z (molecules/unit cell) | 4 |

| R-factor | < 0.05 |

Preclinical Pharmacological Research: Mechanistic Insights and Molecular Probes

Molecular Interactions with Biological Targets

The pharmacological effects of 2-Methyl-5-phenylpyrrolidine and its analogs are underpinned by their specific interactions with various biological macromolecules. Research in this area has focused on characterizing their binding to receptors, inhibition of enzymes, and modulation of cellular signaling cascades.

Receptor Binding Studies and Selectivity Profiling

The receptor binding profile of this compound derivatives has been a key area of investigation, revealing specific and sometimes stereoselective interactions. A notable example is the derivative 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide, which has been identified as a positive allosteric modulator of the sigma-1 receptor. nih.govfda.govbldpharm.com Studies on the individual stereoisomers of this compound have demonstrated that the configuration at the chiral centers of the pyrrolidin-2-one ring is crucial for its modulatory activity. Specifically, enantiomers with an R-configuration at the C-4 position were found to be more effective positive allosteric modulators of the sigma-1 receptor than their corresponding optical antipodes. nih.govfda.gov

Another derivative, ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile], which incorporates the (2R)-2-methylpyrrolidinyl moiety, has been characterized as a potent and selective histamine (B1213489) H3 (H3R) receptor antagonist. nih.gov It exhibits high affinity for both rat (pKi = 8.9) and human (pKi = 9.5) H3 receptors. nih.gov

While these studies highlight the interaction of this compound-containing molecules with specific receptors, a comprehensive screening of the parent compound, this compound, across a broad panel of receptors to establish a detailed selectivity profile is not extensively documented in the reviewed literature.

Table 1: Receptor Binding/Modulatory Activity of this compound Derivatives

| Compound/Derivative | Target Receptor | Activity | Key Findings |

| 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide | Sigma-1 Receptor | Positive Allosteric Modulator | Stereoselective activity; R-configuration at C-4 is more effective. nih.govfda.gov |

| ABT-239 | Histamine H3 Receptor | Antagonist | High affinity for rat and human H3 receptors. nih.gov |

Enzyme Inhibition and Activation Mechanisms

The investigation into the enzyme inhibitory potential of the broader class of pyrrolidine (B122466) derivatives has revealed a range of activities. For instance, certain 5-methyl-2-carboxamidepyrrole-based compounds have been identified as dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), with IC50 values in the low micromolar range for mPGES-1. nih.gov Additionally, other synthetic pyrrolidine derivatives have been developed as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). mdpi.com

Modulation of Cellular Signaling Pathways

The interaction of this compound derivatives with their molecular targets can initiate or alter intracellular signaling cascades. The positive allosteric modulation of the sigma-1 receptor by 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide suggests a downstream impact on the signaling pathways regulated by this receptor. bldpharm.com The sigma-1 receptor is known to modulate calcium signaling, ion channel function, and intercellular signaling, implying that its allosteric modulation by this derivative could have wide-ranging effects on cellular function. bldpharm.com

Phenolic compounds, a broad class of natural products, are known to modulate a variety of inflammation-associated signaling pathways, including those involving nuclear factor (NF)-κB, activator protein (AP)-1, and mitogen-activated protein kinases (MAPKs). While this compound contains a phenyl group, its specific effects on these and other key signaling pathways have not been explicitly detailed. Direct evidence linking this compound to the modulation of specific signaling pathways remains an area for future investigation.

Investigations of Binding Sites and Allosteric Modulation

A significant finding in the pharmacology of this compound derivatives is the discovery of their role as allosteric modulators. nih.govfda.govbldpharm.com Allosteric modulators bind to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for its endogenous ligand. bldpharm.com

The compound 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide has been characterized as a positive allosteric modulator of the sigma-1 receptor. nih.govfda.govbldpharm.com This was demonstrated in functional assays where it enhanced the effects of a known sigma-1 receptor agonist. nih.govfda.gov This allosteric modulation is stereoselective, indicating a specific and structured interaction with the allosteric binding site on the sigma-1 receptor. nih.govfda.gov The identification of allosteric modulators within this chemical class is significant, as this mechanism of action can offer greater receptor subtype selectivity and a more nuanced modulation of receptor function compared to orthosteric ligands. bldpharm.com

Pyrrolidine Derivatives as Tools for Mechanism of Action Studies

Beyond their potential therapeutic applications, derivatives of the pyrrolidine scaffold serve as valuable chemical tools for elucidating the mechanisms of action of drugs and understanding complex biological processes.

Design and Synthesis of Inactive Structural Mimics for Target Delineation

A powerful strategy in pharmacological research is the use of inactive structural analogs of a bioactive compound to serve as negative controls. These mimics, which share similar physicochemical properties with the active drug but lack its biological activity, are instrumental in confirming that the observed effects are due to a specific molecular interaction rather than non-specific or off-target effects.

An example of this approach can be seen in the study of pirfenidone (B1678446), an anti-fibrotic agent. To better understand its mechanism of action, researchers identified phenylpyrrolidine-based compounds as structural mimics. mdpi.com These phenylpyrrolidine analogs were found to be non-toxic but lacked the antifibrotic activity of pirfenidone, even at high concentrations. mdpi.com By using these inactive mimics, researchers could more confidently attribute the antifibrotic effects of pirfenidone to its specific molecular targets, which are not engaged by the phenylpyrrolidine analogs. mdpi.com This highlights the utility of designing and synthesizing inactive mimics of compounds like this compound to delineate their specific targets and mechanisms of action in future studies.

Use as Probes in Biochemical and Cellular Assays

Derivatives of the phenylpyrrolidine core structure have been instrumental as molecular probes to investigate biological systems. Although specific assays employing this compound are not extensively documented, the functionalization of the pyrrolidine ring and the phenyl group allows for the synthesis of a diverse library of compounds. These analogs are designed to interact with specific biological targets, thereby elucidating their function and role in cellular signaling pathways.

For instance, optically pure 2-[substituted-3-aminopropynyl]pyrrolidine derivatives have been synthesized and evaluated in a variety of in vitro muscarinic assays. nih.gov These assays, which measure binding affinity to muscarinic receptors in different tissues (e.g., cortex and heart), help in characterizing the muscarinic properties of these compounds. nih.gov The use of radiolabeled ligands such as [3H]QNB and [3H]PZ allows for competitive binding experiments, providing data on the affinity of the test compounds for specific receptor subtypes. nih.gov Such studies, while not directly involving this compound, highlight the methodological approach for using phenylpyrrolidine derivatives as probes to explore receptor pharmacology.

The versatility of the phenylpyrrolidine scaffold is further demonstrated by the synthesis of derivatives with anticancer and antimicrobial properties. nih.gov These compounds have been subjected to in vitro screening against various cancer cell lines and microbial strains to determine their bioactivity. nih.gov Such screening assays are fundamental in identifying lead compounds for further mechanistic studies.

Structure-Activity Relationship (SAR) Development for Mechanistic Understanding

The systematic modification of the phenylpyrrolidine structure has been a key strategy for understanding the relationship between a compound's chemical features and its biological activity. These structure-activity relationship (SAR) studies are crucial for optimizing potency, selectivity, and for gaining a deeper understanding of the molecular interactions with biological targets.

A notable example can be found in the development of piperidinylpyrrolopyridine derivatives as potent and selective H1 antagonists. nih.gov SAR studies revealed that the nature of the acid chain attached to the piperidine (B6355638) moiety was a critical determinant for both the duration of action in vivo and the absence of sedative properties. nih.gov This underscores the importance of peripheral modifications to the core structure in defining the pharmacological profile.

Furthermore, research on pyrrolidine derivatives has highlighted the significance of various substitutions on the pyrrolidine and phenyl rings for anticancer activity. nih.gov The derivatization of the core structure with moieties such as spirooxindole, thiazole, and metal complexes has led to compounds with significant anti-proliferative activities against numerous cancer cell lines. nih.gov These SAR studies provide a roadmap for the design of more effective and target-specific anticancer agents. nih.gov

| Compound/Derivative Class | Key Structural Features | Impact on Biological Activity |

| Piperidinylpyrrolopyridines | Nature of the acid chain on the piperidine | Influences duration of action and sedative properties nih.gov |

| Pyrrolidine derivatives | Spirooxindole, thiazole, metal complex substitutions | Exhibit significant anticancer activity nih.gov |

In Vitro Studies on Cellular Models (e.g., neuron cultures)

In vitro studies using cellular models, particularly neuron cultures, are invaluable for investigating the neuroprotective and neurotropic effects of phenylpyrrolidine derivatives at a cellular level. These models allow for the examination of compound efficacy in controlled environments, providing insights into their mechanisms of action.

A study on a derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate, utilized newborn rat cortical neuron cultures to investigate its neuroprotective properties. mdpi.comnih.gov This compound was assessed in a glutamate-induced excitotoxicity model, a common in vitro paradigm that mimics the neuronal damage seen in ischemic stroke. mdpi.comnih.gov The study demonstrated that this phenylpyrrolidine derivative could protect neurons from glutamate-induced cell death, suggesting a potential therapeutic application in conditions involving excitotoxicity. mdpi.comnih.gov

The neurotropic effects of this derivative were also evaluated, comparing its activity to piracetam, a known nootropic agent. mdpi.com These in vitro findings, which supported in silico predictions, were crucial in establishing the compound's potential for restoring cognitive functions and reducing neurological deficits. mdpi.comnih.gov

| Derivative | Cellular Model | In Vitro Assay | Key Finding |

| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate | Newborn rat cortical neuron cultures | Glutamate-induced excitotoxicity | Demonstrated neuroprotective effects mdpi.comnih.gov |

Catalytic Applications of 2 Methyl 5 Phenylpyrrolidine Derivatives

Chiral Ligands in Asymmetric Catalysis

The 2-Methyl-5-phenylpyrrolidine framework provides a robust backbone for the design of chiral ligands that can effectively coordinate with metal centers. The stereogenic centers at the 2 and 5 positions of the pyrrolidine (B122466) ring allow for the creation of a well-defined chiral pocket around the metal, influencing the stereochemical outcome of a reaction.

Application in Metal-Catalyzed Asymmetric Reactions (e.g., Henry reactions)